Bis(2-ethylhexyl) 3,3'-thiodipropionate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 3,3’-thiodipropionate typically involves the esterification of 3,3’-thiodipropionic acid with 2-ethylhexanol . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of Bis(2-ethylhexyl) 3,3’-thiodipropionate is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 3,3’-thiodipropionate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Nucleophiles like and can react with Bis(2-ethylhexyl) 3,3’-thiodipropionate under mild conditions.
Major Products:
Oxidation: The major products are typically and .
Reduction: The major products are and .
Substitution: The products depend on the nucleophile used but can include and .
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) 3,3’-thiodipropionate is widely used as an antioxidant in the stabilization of polymers and plastics. It helps in preventing the degradation of these materials by scavenging free radicals .
Biology: In biological research, it is used to study the effects of antioxidants on cellular processes and oxidative stress .
Medicine: While not commonly used in therapeutic applications, its antioxidant properties are of interest in the development of new drugs and treatments for oxidative stress-related conditions .
Industry: Apart from its use in polymers, it is also used in the production of lubricants, adhesives, and coatings to enhance their stability and longevity .
Mechanism of Action
The primary mechanism by which Bis(2-ethylhexyl) 3,3’-thiodipropionate exerts its effects is through the scavenging of free radicals. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to materials and biological systems . The molecular targets include reactive oxygen species (ROS) and other free radicals .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) adipate
- Bis(2-ethylhexyl) sebacate
- Bis(2-ethylhexyl) phthalate
Comparison:
- Bis(2-ethylhexyl) adipate and Bis(2-ethylhexyl) sebacate are also used as plasticizers and antioxidants but differ in their chemical structure and specific applications.
- Bis(2-ethylhexyl) phthalate is primarily used as a plasticizer and has different environmental and health impacts compared to Bis(2-ethylhexyl) 3,3’-thiodipropionate .
Uniqueness: Bis(2-ethylhexyl) 3,3’-thiodipropionate is unique due to its sulfur-containing structure, which enhances its antioxidant properties and makes it particularly effective in stabilizing polymers and preventing oxidative degradation .
Properties
IUPAC Name |
2-ethylhexyl 3-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4S/c1-5-9-11-19(7-3)17-25-21(23)13-15-27-16-14-22(24)26-18-20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNLSBYMGKTWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCSCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884489 | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10526-15-5 | |
Record name | 1,1′-Bis(2-ethylhexyl) 3,3′-thiobis[propanoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10526-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl) 3,3'-thiodipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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